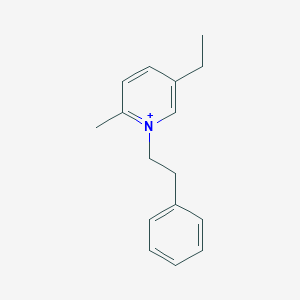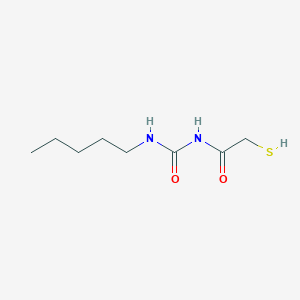![molecular formula C19H13ClO3 B14320246 (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone CAS No. 103019-30-3](/img/structure/B14320246.png)
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone is an organic compound with the molecular formula C19H13ClO3 It is a complex molecule featuring a chlorophenyl group and a hydroxyphenoxy group attached to a phenylmethanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-hydroxyphenoxy)benzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorophenyl[2-(2-oxophenoxy)phenyl]methanone.
Reduction: Formation of (4-chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanol.
Substitution: Formation of compounds like (4-methoxyphenyl)[2-(2-hydroxyphenoxy)phenyl]methanone.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzophenone: Similar structure but lacks the hydroxyphenoxy group.
2-Hydroxy-4-chlorobenzophenone: Contains both hydroxy and chlorophenyl groups but in different positions.
4-Chloro-4’-hydroxybenzophenone: Similar but with the hydroxy group directly attached to the benzophenone core.
Uniqueness
(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone is unique due to the presence of both a hydroxyphenoxy group and a chlorophenyl group attached to a phenylmethanone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
103019-30-3 |
|---|---|
Molekularformel |
C19H13ClO3 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[2-(2-hydroxyphenoxy)phenyl]methanone |
InChI |
InChI=1S/C19H13ClO3/c20-14-11-9-13(10-12-14)19(22)15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12,21H |
InChI-Schlüssel |
HSAGVTWVJFXXCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


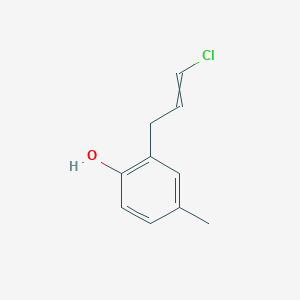
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
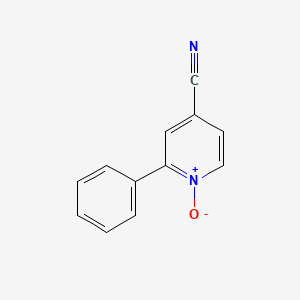
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
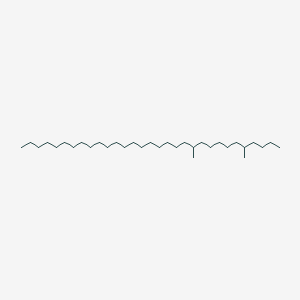
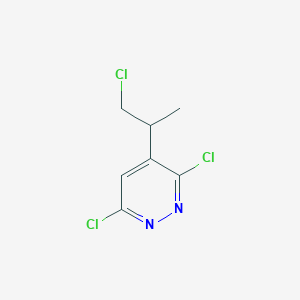
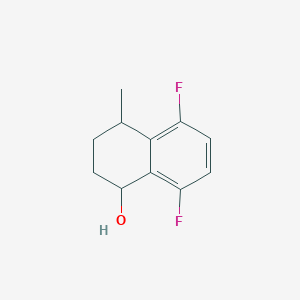
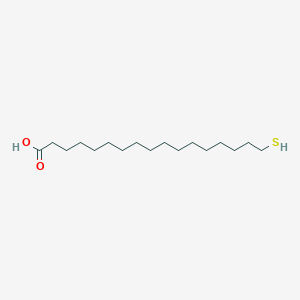
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
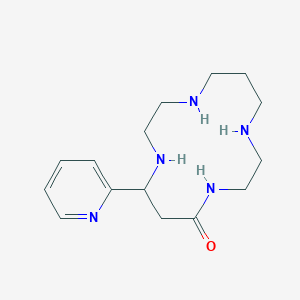
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
